molecular formula C114H108N24O12 B6291447 Dodecabenzylbambus[6]uril CAS No. 1308315-95-8

Dodecabenzylbambus[6]uril

Cat. No.: B6291447
CAS No.: 1308315-95-8
M. Wt: 2006.2 g/mol
InChI Key: XWDQZQAFBLCFDX-UGQLRSLGSA-N
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Description

Dodecabenzylbambus6uril is a macrocyclic compound that belongs to the bambusuril family. These compounds are known for their ability to bind anions due to their unique structure, which consists of six glycoluril units connected by methylene bridges. Dodecabenzylbambus6uril, specifically, has twelve benzyl groups attached to the glycoluril units, enhancing its solubility in organic solvents and its ability to form stable complexes with various anions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecabenzylbambus6uril typically involves the condensation of 2,4-dibenzylglycoluril with formaldehyde under acidic conditions. The reaction proceeds through the formation of intermediate methylene-bridged glycoluril units, which then cyclize to form the macrocyclic structure. The reaction is usually carried out in a solvent such as chloroform, which helps to dissolve the reactants and facilitate the formation of the macrocycle .

Industrial Production Methods

While there is limited information on the industrial production of dodecabenzylbambus6uril, the synthesis methods used in research laboratories can be scaled up for industrial purposes. The key steps involve the preparation of the glycoluril monomers, their condensation with formaldehyde, and the purification of the resulting macrocycle. The use of automated synthesis equipment and continuous flow reactors can help to improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dodecabenzylbambus6uril primarily undergoes complexation reactions with various anions. These reactions involve the formation of hydrogen bonds between the anions and the hydrogen atoms on the glycoluril units. The compound can also participate in substitution reactions, where the benzyl groups can be replaced with other functional groups to modify its properties .

Common Reagents and Conditions

The complexation reactions of dodecabenzylbambus6uril typically occur in organic solvents such as chloroform or methanol. Common reagents used in these reactions include halide salts (e.g., chloride, bromide, iodide) and other anionic species. The reactions are usually carried out at room temperature, although some may require mild heating to facilitate the formation of the complexes .

Major Products

The major products of the complexation reactions are the anionic complexes of dodecabenzylbambus6uril. These complexes are stabilized by multiple hydrogen bonds between the anions and the glycoluril units. The specific structure and stability of the complexes depend on the nature of the anion and the solvent used .

Scientific Research Applications

Dodecabenzylbambus6uril has a wide range of applications in scientific research due to its ability to bind anions selectively and strongly. Some of the key applications include:

Mechanism of Action

The mechanism by which dodecabenzylbambus6uril exerts its effects is primarily based on its ability to form stable complexes with anions. The compound’s macrocyclic structure creates a cavity that can accommodate anions, and the hydrogen atoms on the glycoluril units form hydrogen bonds with the anions. This interaction stabilizes the anionic complexes and enhances the compound’s selectivity for specific anions .

Comparison with Similar Compounds

Dodecabenzylbambus6uril is unique among bambusurils due to the presence of benzyl groups, which enhance its solubility in organic solvents and its ability to form stable complexes with anions. Similar compounds include:

Dodecabenzylbambus6uril stands out due to its enhanced solubility and stability, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

(4S,8R,12S,16R,20S,24R,28S,32R,36S,40R,44S,48R)-5,7,13,15,21,23,29,31,37,39,45,47-dodecabenzyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosazatridecacyclo[41.5.1.13,9.111,17.119,25.127,33.135,41.04,8.012,16.020,24.028,32.036,40.044,48]tetrapentacontane-6,14,22,30,38,46,49,50,51,52,53,54-dodecone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C114H108N24O12/c139-103-115(61-79-37-13-1-14-38-79)91-92(116(103)62-80-39-15-2-16-40-80)128-74-130-95-96(120(66-84-47-23-6-24-48-84)105(141)119(95)65-83-45-21-5-22-46-83)132(111(130)147)76-134-99-100(124(70-88-55-31-10-32-56-88)107(143)123(99)69-87-53-29-9-30-54-87)136(113(134)149)78-138-102-101(125(71-89-57-33-11-34-58-89)108(144)126(102)72-90-59-35-12-36-60-90)137(114(138)150)77-135-98-97(121(67-85-49-25-7-26-50-85)106(142)122(98)68-86-51-27-8-28-52-86)133(112(135)148)75-131-94-93(129(110(131)146)73-127(91)109(128)145)117(63-81-41-17-3-18-42-81)104(140)118(94)64-82-43-19-4-20-44-82/h1-60,91-102H,61-78H2/t91-,92+,93+,94-,95-,96+,97+,98-,99-,100+,101+,102-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDQZQAFBLCFDX-UGQLRSLGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2C3C(N(C2=O)CN4C5C(N(C4=O)CN6C7C(N(C6=O)CN8C9C(N(C8=O)CN2C4C(N(C2=O)CN2C6C(N1C2=O)N(C(=O)N6CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N4CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N9CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N7CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N5CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N3CC1=CC=CC=C1)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N2[C@H]3[C@@H](N(C2=O)CN4[C@H]5[C@@H](N(C4=O)CN6[C@H]7[C@@H](N(C6=O)CN8[C@H]9[C@@H](N(C8=O)CN2[C@H]4[C@@H](N(C2=O)CN2[C@H]6[C@@H](N1C2=O)N(C(=O)N6CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N4CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N9CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N7CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N5CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N3CC1=CC=CC=C1)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C114H108N24O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2006.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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